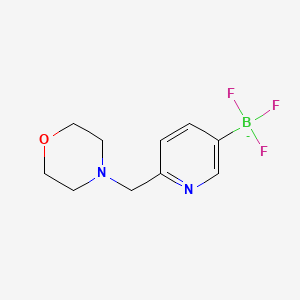
Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate: is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with a morpholin-4-ylmethyl group. The molecular formula of this compound is C10H13BF3N2O .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate typically involves the reaction of 6-(morpholin-4-ylmethyl)pyridine with a boron trifluoride source. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Applications De Recherche Scientifique
Chemistry: Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its unique structure allows for the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for the development of new therapeutics.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate involves its interaction with molecular targets through its boron and nitrogen atoms. The trifluoroborate group can form stable complexes with various metal ions, facilitating catalytic processes. Additionally, the morpholin-4-ylmethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
- [6-(Morpholin-4-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
- 2-Morpholin-4-yl-N-(2,3,5-trifluoro-6-morpholin-4-yl-pyridin-4-yl)-acetamide
Comparison: Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate stands out due to its unique combination of a trifluoroborate group and a morpholin-4-ylmethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Propriétés
IUPAC Name |
trifluoro-[6-(morpholin-4-ylmethyl)pyridin-3-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3N2O/c12-11(13,14)9-1-2-10(15-7-9)8-16-3-5-17-6-4-16/h1-2,7H,3-6,8H2/q-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBLGEUARNLINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)CN2CCOCC2)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3N2O- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














